1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-methyl-2-(1-methylpyrrolidin-3-yl)oxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15-8-7-10(9-15)17-13-14-11-5-3-4-6-12(11)16(13)2/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEVZFZNRHAAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a methoxy group and a pyrrolidine moiety, which contributes to its unique biological activity. Its molecular formula is , and it has a molecular weight of approximately 232.28 g/mol.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to neurotransmission and cellular signaling.
- Antioxidant Properties : The compound has shown promise as an antioxidant, which may contribute to its protective effects against oxidative stress-related conditions.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Exhibited significant inhibition of tyrosinase activity, with an IC50 value indicating potent activity. |
| Antioxidant Activity | Demonstrated strong antioxidant capacity comparable to established antioxidants like ascorbic acid. |
| Cell Viability Assays | Showed low cytotoxicity in various cell lines at concentrations up to 20 µM. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.
- Anti-inflammatory Properties : In models of inflammation, this compound reduced pro-inflammatory cytokine production, indicating its potential use in inflammatory disorders.
Discussion
The findings suggest that this compound possesses significant biological activity through multiple mechanisms. Its ability to inhibit key enzymes and act as an antioxidant positions it as a candidate for further research in pharmacological applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodiazole Core
1-Methyl-2-(Pyrrolidin-2-yl)-1H-1,3-Benzodiazole Dihydrochloride (CAS: 1193389-65-9)
- Structural Difference : Replaces the 1-methylpyrrolidin-3-yloxy group with a pyrrolidin-2-yl substituent.
- Impact: The dihydrochloride salt enhances solubility compared to the neutral target compound. The pyrrolidine ring at the 2-position (vs.
- Synthetic Note: Prepared via alkylation or coupling reactions, similar to methods in and .
5-Methoxy-2-(1,3-Thiazol-4-yl)-1H-1,3-Benzodiazole (CAS: 1614-04-6)
- Structural Difference : Substitutes the pyrrolidine-ether group with a thiazole ring.
- Impact: The electron-withdrawing thiazole may reduce electron density on the benzodiazole core, affecting reactivity and binding to electron-deficient targets.
1-Methyl-2-(Methylsulfanyl)-1H-1,3-Benzodiazole (CAS: 4344-61-0)
- Structural Difference : Replaces the pyrrolidinyloxy group with a methylsulfanyl moiety.
- Impact : The sulfur atom increases lipophilicity and may enhance metabolic stability due to resistance to oxidative degradation. This contrasts with the ether linkage in the target compound, which is more prone to hydrolysis .
Functional Group Modifications
1-[(1-Methylpyrrolidin-3-yl)Methyl]-1H-1,2,3,4-Tetrazole-5-Thiol
- Structural Difference : Incorporates a tetrazole-thiol group instead of benzodiazole.
- Impact: The tetrazole ring is acidic (pKa ~4–5), enabling ionic interactions absent in the target compound.
1-Methyl-2-(4-Phenylpiperazin-1-yl)Methyl-1H-1,3-Benzodiazole (CAS: 794551-92-1)
- Structural Difference : Substitutes the pyrrolidinyloxy group with a 4-phenylpiperazine moiety.
Antimicrobial and Antioxidant Derivatives
- Compounds like 2b and 3b (from ) feature styryl or citral-derived substituents, demonstrating moderate antimicrobial activity (MIC values: 12.9–50 µM). The target compound’s pyrrolidinyloxy group may confer distinct interactions with microbial enzymes or membranes, but biological data is lacking .
Enzyme Inhibition Potential
Structural and Physicochemical Comparison Table
Q & A
Q. What are the established synthetic routes for 1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole?
Methodological Answer: The synthesis typically involves coupling a benzimidazole core with a substituted pyrrolidine moiety. Key steps include:
- Condensation reactions : Reacting 2-hydroxybenzimidazole derivatives with a methylpyrrolidine precursor under nucleophilic substitution conditions. For example, using polar aprotic solvents (e.g., DMF) and catalysts like KCO to facilitate ether bond formation .
- Protection/deprotection strategies : Protecting reactive sites on the benzimidazole (e.g., using tert-butyloxycarbonyl groups) to prevent side reactions during alkylation .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopic techniques :
- IR spectroscopy : Confirming the presence of ether (C-O-C, ~1100 cm) and benzimidazole (N-H, ~3400 cm) functional groups .
- NMR (¹H and ¹³C) : Assigning peaks for the methyl groups on the pyrrolidine (~δ 2.3 ppm) and benzimidazole (~δ 3.8 ppm) .
- Elemental analysis : Matching experimental C, H, N percentages with theoretical values (e.g., C: 63.1%, H: 7.2%, N: 18.4%) to verify purity .
Q. What solvent systems are optimal for recrystallization to ensure high purity?
Methodological Answer: Ethanol-water mixtures (70:30 v/v) are commonly used due to the compound’s moderate solubility in ethanol and poor solubility in water, enabling slow crystallization and high yields (>90% purity) . For impurities with similar polarity, gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves overlapping peaks .
Advanced Research Questions
Q. How do computational methods aid in predicting the compound’s reactivity and binding affinity?
Methodological Answer:
- Docking studies : Using software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). For example, the pyrrolidine oxygen may form hydrogen bonds with active-site residues, while the benzimidazole core engages in π-π stacking .
- DFT calculations : Analyzing electron density maps (B3LYP/6-31G* level) to predict sites of electrophilic attack (e.g., the pyrrolidine oxygen as a nucleophilic center) .
Q. How does solvatochromic analysis inform solvent compatibility for spectroscopic studies?
Methodological Answer:
- UV-Vis spectroscopy : Measuring λ shifts in solvents of varying polarity (e.g., from cyclohexane to DMSO). A bathochromic shift in polar solvents indicates stabilization of the excited state, suggesting the compound’s dipole moment increases upon excitation .
- Kamlet-Taft parameters : Correlating solvent polarity (π*) and hydrogen-bonding capacity (α, β) with emission intensity to optimize fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
